molecular formula C9H10Cl4Si2 B12536480 1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane CAS No. 653603-28-2

1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane

Cat. No.: B12536480
CAS No.: 653603-28-2
M. Wt: 316.2 g/mol
InChI Key: AGYBPMJQLDBANY-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a phenyl group and four chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane typically involves the reaction of phenylsilane with tetrachlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of catalysts and advanced purification techniques further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.

    Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential use in the development of silicon-based biomaterials.

    Medicine: Research is ongoing to explore its potential as a component in drug delivery systems and medical devices.

    Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane involves its interaction with various molecular targets The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3-Tetrachloro-4-phenylbutane
  • 1,1,1-Trifluoro-2-phenyl-2,4,6,6-tetrachloro-3,5-diazahexa-3,5-diene

Uniqueness

1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane is unique due to the presence of two silicon atoms in its structure, which imparts distinct chemical properties compared to similar compounds

Properties

CAS No.

653603-28-2

Molecular Formula

C9H10Cl4Si2

Molecular Weight

316.2 g/mol

IUPAC Name

1,1,3,3-tetrachloro-4-phenyl-1,3-disilolane

InChI

InChI=1S/C9H10Cl4Si2/c10-14(11)6-9(15(12,13)7-14)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

AGYBPMJQLDBANY-UHFFFAOYSA-N

Canonical SMILES

C1C([Si](C[Si]1(Cl)Cl)(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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